(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N,N-diethylacetamide
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Overview
Description
“(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N,N-diethylacetamide” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolidinones, characterized by a five-membered ring containing a sulfur atom. The “Z” in its name indicates the geometry of the double bond.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the carbonyl group generates the corresponding alcohol.
Substitution: Nucleophilic substitution at the acetamide nitrogen is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other nucleophiles.
- Oxidation: Thiazolidinone derivatives with additional functional groups.
- Reduction: The alcohol form of the compound.
- Substitution: Alkylated or substituted derivatives.
Scientific Research Applications
Medicine: Investigated for potential antidiabetic and anti-inflammatory properties.
Chemistry: Used as a building block for novel compounds.
Biology: Studied for its impact on cellular processes.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors involved in metabolic pathways.
Pathways: May affect glucose metabolism, inflammation, or other cellular processes.
Comparison with Similar Compounds
Uniqueness: Its thiazolidinone scaffold sets it apart.
Similar Compounds: Other thiazolidinones, such as pioglitazone and rosiglitazone.
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-3-17(4-2)14(19)11-18-15(20)13(22-16(18)21)10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10- |
InChI Key |
OBYLKKVIMLJIJY-RAXLEYEMSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=O |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Origin of Product |
United States |
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